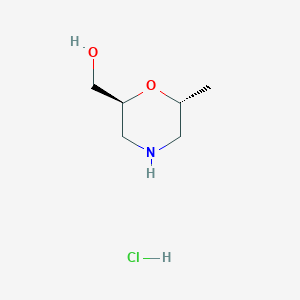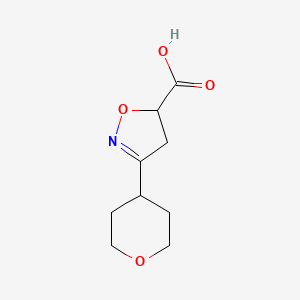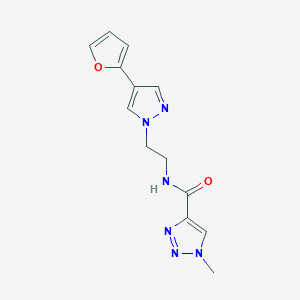
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a fascinating chemical compound that combines a range of functional groups, making it significant in various fields. With furan, pyrazole, and triazole rings, this compound is a playground for chemists exploring heterocyclic chemistry. Each ring adds its own set of properties and potential reactivity, leading to its wide applicability in research.
Wissenschaftliche Forschungsanwendungen
In Chemistry: The compound serves as a versatile building block in organic synthesis, aiding in the creation of more complex molecules.
In Biology: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In Medicine: Due to its unique structure, it is a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.
In Industry: Its stability and reactivity make it useful in materials science, particularly in the design of novel polymers or as a catalyst in various chemical processes.
Wirkmechanismus
Target of Action
Furan derivatives have been known to interact with various targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Furan derivatives are known for their diverse biological activities, which can be attributed to their ability to form complexes with proteins and dna .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways depending on their specific structures and targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps. The process begins with the preparation of the furan-2-yl and pyrazol-1-yl moieties. These intermediates are then linked through a series of coupling reactions, utilizing conditions such as palladium-catalyzed cross-coupling or condensation reactions. Common reagents include hydrazine derivatives for pyrazole formation and furans derived from furfural or its derivatives.
Industrial Production Methods: On an industrial scale, the production involves optimized catalytic processes and flow chemistry techniques to ensure high yields and purity. Key to the industrial synthesis is the scalability of each reaction step and the minimization of byproducts through precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form lactones.
Reduction: Reduction of the pyrazole and triazole rings can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitutions can occur, particularly on the furan and triazole rings.
Common Reagents and Conditions: Oxidizing agents like m-chloroperbenzoic acid can be used for oxidation reactions, while reducing agents such as lithium aluminum hydride are employed for reduction. Substitution reactions often require the presence of bases or acids to facilitate the process.
Major Products: Major products from these reactions include various derivatives where functional groups on the furan or pyrazole rings are modified, potentially altering the compound's reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Imidazole derivatives
Thiophene derivatives
Pyridine derivatives
Benzimidazole derivatives
Isoxazole derivatives
Overall, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a chemically and biologically intriguing compound with diverse applications and a notable impact on scientific research and industrial processes.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-18-9-11(16-17-18)13(20)14-4-5-19-8-10(7-15-19)12-3-2-6-21-12/h2-3,6-9H,4-5H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBUUXTTOATEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2461080.png)
![2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2461081.png)
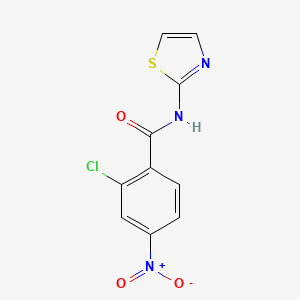
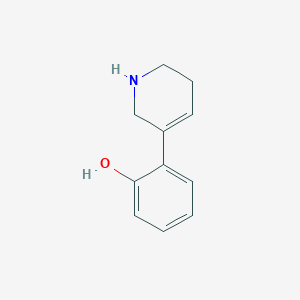

![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)
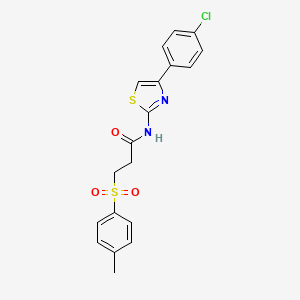
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2461090.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)
